Product packaging for Carbetamide-D5(Cat. No.:)

Carbetamide-D5

Cat. No.: B13849315
M. Wt: 241.30 g/mol
InChI Key: AMRQXHFXNZFDCH-NLPHKMMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbetamide-D5 (phenyl-D5) is a deuterium-labeled analog of carbetamide, specifically designed for use as an internal standard in analytical chemistry and mass spectrometry-based research. Its primary application is in the accurate quantification of carbetamide residue levels, particularly in environmental and agricultural science studies, where it helps correct for analyte loss during sample preparation and instrument variability . The compound features five deuterium atoms on the phenyl ring, providing a distinct mass shift from the non-labeled molecule. It is commonly supplied as a ready-to-use solution, for instance, at a concentration of 100 µg/mL in acetone, to ensure convenience and precision for laboratory workflows . Handling of this compound requires adherence to strict safety protocols. Safety Data Sheets classify carbetamide as harmful if swallowed (H302), suspected of causing cancer (H351), causing reproductive toxicity (Category 1B), and toxic to aquatic life with long-lasting effects (H411) . Researchers must wear appropriate personal protective equipment, avoid release into the environment, and store the product securely . Disclaimer: This product is intended for research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O3 B13849315 Carbetamide-D5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O3

Molecular Weight

241.30 g/mol

IUPAC Name

[(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate

InChI

InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16)/t9-/m1/s1/i4D,5D,6D,7D,8D

InChI Key

AMRQXHFXNZFDCH-NLPHKMMGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)O[C@H](C)C(=O)NCC)[2H])[2H]

Canonical SMILES

CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Carbetamide D5

Strategies for Deuterium (B1214612) Incorporation in Carbetamide (B107147) Synthesis

Chemical Reaction Pathways and Isotopic Selectivity

The primary strategy for synthesizing Carbetamide-D5 with high isotopic selectivity involves the use of a deuterated precursor. The synthesis typically begins with benzene-d6, where all six hydrogen atoms are replaced with deuterium. This starting material undergoes nitration followed by reduction to produce aniline-d5 (B30001). vulcanchem.com This aniline-d5, with deuterium atoms at all ortho, meta, and para positions, is a key intermediate.

The aniline-d5 is then reacted with phosgene (B1210022) to form phenyl-d5-carbamoyl chloride. vulcanchem.com In the final step, this intermediate is reacted with (R)-2-hydroxy-N-ethylpropanamide through an esterification reaction, often under Schotten-Baumann conditions, to yield the final product, this compound. vulcanchem.com This pathway ensures that the deuterium labels are specifically located on the phenyl group.

StepReactantsProduct
1Benzene-d6Aniline-d5
2Aniline-d5, PhosgenePhenyl-d5-carbamoyl chloride
3Phenyl-d5-carbamoyl chloride, (R)-2-hydroxy-N-ethylpropanamideThis compound

Purification and Isolation of Deuterated Carbetamide Analogues

Following the synthesis, purification is essential to isolate this compound from any remaining starting materials, byproducts, and non-deuterated or partially deuterated analogues. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. lgcstandards.comlgcstandards.com Reversed-phase HPLC, often with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, can effectively separate this compound from its non-deuterated counterpart due to slight differences in their physicochemical properties. vulcanchem.comresearchgate.net The purity of the final product is typically expected to be greater than 95%. lgcstandards.comlgcstandards.com

Rigorous Isotopic Purity and Enrichment Assessment

To verify the successful incorporation of deuterium and to quantify the isotopic purity of this compound, a combination of spectroscopic and spectrometric techniques is employed. These methods provide detailed information about the location and extent of deuterium labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of Deuterium Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the positions of deuterium atoms. In ¹H NMR (proton NMR) spectroscopy, the absence of signals in the aromatic region where the phenyl protons would typically appear confirms the successful substitution of hydrogen with deuterium. researchgate.netyoutube.com Conversely, ²H NMR (deuterium NMR) would show signals corresponding to the deuterium atoms on the phenyl ring. The integration of the remaining proton signals in the ¹H NMR spectrum, such as those for the ethyl and methyl groups, should remain consistent with the expected structure. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the isotopic composition and confirming the molecular weight of this compound. researchgate.net The mass spectrum of this compound will show a molecular ion peak that is five mass units higher than that of the unlabeled Carbetamide. vulcanchem.com The molecular weight of Carbetamide is 236.27 g/mol , while this compound has a molecular weight of 241.3 g/mol . lgcstandards.commolbase.com HRMS can also be used to quantify the isotopic purity by measuring the relative abundance of ions corresponding to the fully deuterated (d5), partially deuterated, and non-deuterated (d0) species. researchgate.net Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms by analyzing the fragmentation patterns. vulcanchem.com For instance, characteristic fragmentation of this compound (m/z 241) can be compared to that of unlabeled Carbetamide (m/z 236). vulcanchem.comlcms.czlabrulez.com

CompoundMolecular FormulaMolecular Weight ( g/mol )
CarbetamideC₁₂H₁₆N₂O₃236.27
This compoundC₁₂H₁₁D₅N₂O₃241.3

Chromatographic Methods for Purity and Isotopic Integrity Evaluation

Chromatographic methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for assessing both the chemical and isotopic purity of this compound. vulcanchem.comresearchgate.net HPLC separates the deuterated compound from impurities. lgcstandards.comlgcstandards.com When coupled with a mass spectrometer, it allows for the simultaneous confirmation of the retention time and the mass-to-charge ratio of the eluted peaks. This ensures that the peak identified as this compound is a single, pure compound with the correct isotopic enrichment. vulcanchem.comkmonceau.fr Under reversed-phase HPLC conditions, this compound may have a slightly different retention time compared to its non-deuterated analog. vulcanchem.com

Development and Qualification of this compound as a Certified Reference Material (CRM)

The utility of this compound in quantitative analytical chemistry, particularly as an internal standard for isotope dilution mass spectrometry, necessitates its availability as a Certified Reference Material (CRM). The development and qualification of this compound as a CRM is a rigorous process undertaken by specialized manufacturers to ensure its identity, purity, and concentration are known to a high degree of accuracy and are accompanied by a statement of uncertainty. This process is fundamental to guaranteeing the reliability and comparability of analytical results across different laboratories and over time.

Producers of CRMs, such as LGC Standards and Alta Scientific, operate under stringent quality management systems. lgcstandards.comaltascientific.cn The production of a CRM is often accredited under standards like ISO 17034, which outlines the general requirements for the competence of reference material producers. a-2-s.comaluretec.com.br This framework ensures that every step, from raw material characterization to final product certification, is meticulously controlled and documented.

The qualification of a this compound CRM involves a comprehensive characterization of the material. This includes confirming its chemical structure and assessing its purity using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is commonly used to determine chemical purity, with typical specifications being greater than 95%. lgcstandards.com Mass spectrometry is employed to confirm the molecular weight and verify the isotopic enrichment, ensuring the deuterium labeling is correct and quantifying the percentage of the deuterated analogue versus any residual unlabeled Carbetamide.

A key document accompanying a CRM is the Certificate of Analysis. This certificate provides essential information, including the product's identity, its certified property values (e.g., concentration or purity), and the associated uncertainty. lgcstandards.com For a this compound CRM sold as a neat material, the certificate would specify the chemical purity. If sold as a solution, like "Carbetamide D5 (phenyl D5) 100 µg/mL in Acetone (B3395972)," the certified value is the concentration. lgcstandards.com

The qualification process also involves establishing the material's stability and homogeneity. Stability studies are conducted under specified storage conditions (e.g., +4°C or -20°C) to define a shelf-life, ensuring the certified properties remain valid over time. lgcstandards.comusbio.net Homogeneity testing confirms that every unit of the batch has the same properties, within the stated uncertainty.

The intended use of this compound as an internal standard in methods like LC-MS/MS for pesticide residue analysis underpins its qualification. eurl-pesticides.eulcms.cz Its fitness for this purpose is validated by demonstrating its ability to compensate for matrix effects and variations in instrument response during the analysis of the unlabeled Carbetamide analyte. eurl-pesticides.eu The development of analytical methods, often following guidelines like the SANTE documents in Europe, relies on the availability of high-purity, well-characterized standards for calibration and quality control. eurl-pesticides.eulcms.cz

Detailed Research Findings

The qualification of a this compound CRM is supported by detailed analytical data. The tables below represent typical data that would be generated during the certification process to establish the material's identity and purity.

Table 1: Identity and Isotopic Characterization of this compound CRM

Parameter Method Specification Finding
Molecular Formula --- C₁₂H₁₁D₅N₂O₃ Confirmed
Molecular Weight Mass Spectrometry 241.3 g/mol Matches theoretical mass
Isotopic Purity Mass Spectrometry >98% Conforms

Table 2: Purity and Characterization of a this compound CRM Batch

Analysis Method Certified Value Uncertainty
Chemical Purity HPLC >95% N/A for limit test
Concentration (Solution) Gravimetry / HPLC 100.0 µg/mL ± 2.0 µg/mL
Residual Solvents GC-HS <0.5% N/A

These tables illustrate the multi-faceted analytical approach required to qualify this compound as a CRM. The process ensures that scientists using this material as a standard can have high confidence in its certified properties, which is essential for producing accurate and defensible analytical data. a-2-s.com

Advanced Analytical Applications of Carbetamide D5 As an Internal Standard

Methodological Development in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The use of Carbetamide-D5 as an internal standard is pivotal in LC-MS/MS methodologies for the detection and quantification of Carbetamide (B107147). Its co-elution with the native analyte helps to correct for matrix effects, such as ion suppression or enhancement, which are common in complex samples like soil and water. vulcanchem.com

The extraction of Carbetamide from intricate matrices like soil, water, and various food products necessitates robust and efficient protocols to ensure accurate quantification. This compound is introduced as an internal standard at the beginning of the sample preparation process to account for any analyte loss during extraction and cleanup.

A widely adopted and effective method for sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. This technique involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step using salts such as magnesium sulfate (B86663) and sodium chloride. lcms.czthermofisher.com For certain matrices, a subsequent dispersive solid-phase extraction (dSPE) cleanup step is employed using sorbents like primary secondary amine (PSA) to remove interfering compounds. lcms.czthermofisher.com

For water samples, solid-phase extraction (SPE) is a common and effective technique. epa.govufl.edu The water sample, spiked with this compound, is passed through an SPE cartridge, often containing a C18 sorbent. researchgate.netnih.gov The analyte and internal standard are retained on the cartridge while water-soluble impurities are washed away. The retained compounds are then eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile. nih.gov

In the case of soil and sediment samples, initial extraction is often performed with a solvent mixture, such as acetone (B3395972) and water, followed by liquid-liquid partitioning. researchgate.net For more rigorous extraction from solid matrices, techniques like Soxhlet extraction with a solvent like dichloromethane (B109758) can be utilized. epa.gov

The table below summarizes typical extraction protocols for different matrices.

Table 1: Sample Preparation and Extraction Protocols for Carbetamide Analysis

MatrixExtraction MethodKey Reagents/SorbentsInternal Standard Addition
Food (e.g., fruits, vegetables)QuEChERSAcetonitrile, Magnesium Sulfate, Sodium Acetate, PSAPrior to extraction
WaterSolid-Phase Extraction (SPE)C18 or HLB cartridge, Methanol, AcetonitrilePrior to extraction
Soil/SedimentSolvent Extraction/Liquid-Liquid PartitioningAcetone/Water, DichloromethanePrior to extraction

Effective chromatographic separation is crucial for distinguishing Carbetamide and this compound from other matrix components before they enter the mass spectrometer. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique used for this purpose. vulcanchem.comca.gov

A C18 column is the most commonly employed stationary phase for the separation of Carbetamide. vulcanchem.comnih.govca.gov These columns provide excellent retention and separation for moderately polar compounds like Carbetamide. The separation is achieved using a mobile phase gradient consisting of an aqueous component, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, and an organic modifier, typically acetonitrile or methanol. nih.govmdpi.com

The gradient elution starts with a higher proportion of the aqueous phase and gradually increases the organic phase concentration. This allows for the elution of more polar compounds first, followed by the less polar analytes, ensuring good separation and sharp peaks. The nearly identical retention times of Carbetamide and this compound, differing by only a fraction of a minute, confirm their co-elution, which is essential for accurate internal standard-based quantification. vulcanchem.com

The table below details typical chromatographic parameters for the analysis of Carbetamide using this compound as an internal standard.

Table 2: Typical LC Parameters for Carbetamide Analysis

ParameterCondition
ColumnC18 (e.g., 2.1 x 50 mm, 1.7 µm) vulcanchem.com
Mobile Phase AWater with 0.1% Formic Acid or Ammonium Formate nih.gov
Mobile Phase BAcetonitrile or Methanol nih.gov
Gradiente.g., 10-90% B in 5 minutes vulcanchem.com
Flow Rate0.2-0.5 mL/min
Column Temperature30-40 °C

Following chromatographic separation, the eluent is introduced into the mass spectrometer, where Carbetamide and this compound are ionized and detected. Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for Carbetamide analysis. vulcanchem.com

In tandem mass spectrometry (MS/MS), detection is typically performed in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. ca.govsciex.com This involves selecting the protonated molecule (precursor ion) of the analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring specific product ions in the third quadrupole. This process provides high selectivity and sensitivity.

For Carbetamide, the precursor ion is typically m/z 237.1. thermofisher.comeurl-pesticides.eu For this compound, due to the five deuterium (B1214612) atoms, the precursor ion is m/z 242.1. The fragmentation of these precursor ions leads to characteristic product ions that are used for quantification and confirmation. Optimized collision energies are applied to maximize the signal of these product ions. vulcanchem.comshimadzu.com

The table below lists the optimized mass spectrometric transitions for Carbetamide and its deuterated internal standard, this compound.

Table 3: Optimized MRM Transitions for Carbetamide and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - Quantifier
Carbetamide237.1118.1192.020
This compound242.1123.1197.020

Note: Specific product ions and collision energies may vary slightly between different instrument manufacturers and optimized methods.

Chromatographic Separation Techniques and Parameters

Methodological Development in Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is more common for Carbetamide analysis, GC-MS can also be utilized, often requiring a derivatization step to increase the volatility and thermal stability of the analyte. researchgate.netmedcraveonline.com

For GC-MS analysis, Carbamates like Carbetamide often undergo derivatization to improve their chromatographic properties. nih.govresearchgate.net A common approach involves hydrolysis of the carbamate (B1207046) to its corresponding aniline (B41778), which is then derivatized. researchgate.net Another technique is acylation using reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or acetic anhydride. nih.govmdpi.com The use of this compound as an internal standard is crucial in this process to account for any inconsistencies in the derivatization reaction and subsequent analysis.

The derivatized sample is then introduced into the GC system, typically via a splitless injection, to maximize the amount of analyte reaching the column. thermofisher.com

In GC-MS, the separation of the derivatized Carbetamide and its D5-labeled internal standard is achieved on a capillary column, often with a non-polar or mid-polar stationary phase like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms). researchgate.netuwa.edu.au The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Following separation, the compounds are ionized, typically by Electron Ionization (EI) , and detected by the mass spectrometer. cvuas.de For quantification and confirmation, the instrument is operated in the Selected Ion Monitoring (SIM) mode, where specific fragment ions characteristic of the derivatized Carbetamide and this compound are monitored. researchgate.netmdpi.com

The table below outlines typical parameters for the GC-MS analysis of derivatized Carbetamide.

Table 4: Typical GC-MS Parameters for Derivatized Carbetamide Analysis

ParameterCondition
ColumnDB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Injection ModeSplitless
Oven ProgramTemperature ramp (e.g., 60°C hold, then ramp to 280°C)
Ionization ModeElectron Ionization (EI)
Detection ModeSelected Ion Monitoring (SIM)

Sample Derivatization and Introduction Techniques

Quantitative Determination of Carbetamide Residues and Metabolites in Environmental and Agricultural Matrices using this compound

The application of isotope dilution mass spectrometry, utilizing this compound as an internal standard, is fundamental for the accurate and precise quantification of carbetamide residues in complex environmental and agricultural samples. This compound, being chemically identical to the target analyte but with a distinct mass, co-elutes chromatographically and experiences similar effects during sample preparation and ionization. vulcanchem.comaltascientific.cn This allows it to effectively compensate for variations in extraction efficiency and matrix-induced signal suppression or enhancement, which are common challenges in residue analysis. vulcanchem.com

Quantification in Soil and Sediment Samples

The analysis of carbetamide in soil and sediment is critical for understanding its environmental fate, persistence, and potential for leaching. nih.gov The complex and variable nature of these matrices necessitates robust analytical methods to achieve reliable quantification. The use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows is a key strategy for mitigating matrix effects. vulcanchem.com

Research has demonstrated that for the analysis of carbetamide in soil, an extraction with a solvent like dichloromethane can be employed, followed by analytical determination. researchgate.net In such methods, this compound is added to the sample at the beginning of the extraction process. epa.gov As the sample is processed, any loss of the native carbetamide analyte is mirrored by a proportional loss of this compound. By measuring the ratio of the native analyte to the labeled standard, an accurate concentration can be calculated, irrespective of recovery variations. This approach has been shown to achieve a limit of quantification (LOQ) as low as 0.1 ppb in soil samples. vulcanchem.com The stability of carbetamide is influenced by soil properties, with its mobility being moderately affected by organic carbon content. nih.gov

Table 1: Performance of Analytical Methods for Carbetamide in Soil using this compound

ParameterMethodMatrixFinding
Internal Standard Isotope DilutionSoilThis compound compensates for matrix effects during LC-MS/MS analysis. vulcanchem.com
Extraction Solvent ExtractionSoil, SedimentDichloromethane has been used for the extraction of carbetamide from solid matrices. researchgate.net
Limit of Quantification (LOQ) LC-MS/MSSoil0.1 ppb (μg/kg). vulcanchem.com
Analyte Behavior Batch & Column ExperimentsAgricultural SoilCarbetamide is moderately retained; the partition coefficient (Kd) is approximately 0.46 L/kg. nih.gov

Quantification in Water Systems (Surface, Ground, Effluent)

Monitoring carbetamide in surface water, groundwater, and effluent is essential for assessing water quality and ensuring compliance with regulatory limits, such as the 0.1 µg/L standard for pesticides in groundwater set by the European Union. researchgate.neteuropa.eu The high solubility of carbetamide contributes to its potential to contaminate water bodies through runoff and leaching. herts.ac.ukcranfield.ac.uk

Direct aqueous injection coupled with LC-MS/MS is a rapid and accurate method for the simultaneous analysis of carbetamide and other pesticides in water samples. cranfield.ac.uk The inclusion of this compound as an internal standard is crucial in these methods to correct for any variability in the instrument's response. vulcanchem.com This approach minimizes sample preparation, making it efficient for processing large numbers of samples. cranfield.ac.uk For instance, a method for analyzing carbetamide in natural waters demonstrated good linearity over a concentration range of 0.2 to 50.0 µg/L. cranfield.ac.uk

Alternatively, for achieving very low detection limits, micro liquid-liquid extraction techniques can be employed prior to analysis by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. researchgate.net One such method for groundwater analysis achieved a detection limit of 0.04 µg/L. researchgate.net In all cases, this compound serves to enhance the accuracy and reliability of the quantification, with reported LOQs in water as low as 0.05 ppb. vulcanchem.com

Table 2: Analytical Methods for Carbetamide Quantification in Water Systems

MethodSample TypeInternal StandardKey Performance Metrics
Direct Aqueous Injection LC-MS/MS Surface Water, GroundwaterThis compoundRapid, accurate, and efficient for multiple residues. Linearity from 0.2 to 50.0 µg/L. cranfield.ac.uk
LC-MS/MS Water SamplesThis compoundCompensates for matrix effects, achieving an LOQ of 0.05 ppb. vulcanchem.com
Micro Liquid-Liquid Extraction GC-MS GroundwaterDeuterated Anthracene*Achieved a detection limit of 0.04 µg/L. researchgate.net

*Note: While this study used a different internal standard, it demonstrates a common approach for trace analysis of carbetamide in water.

Quantification in Plant Tissues and Agricultural Produce

To ensure food safety and enforce maximum residue levels (MRLs), regulatory bodies require sensitive and validated methods for quantifying pesticide residues in agricultural products. thermofisher.com this compound is instrumental in the analysis of carbetamide residues in complex plant matrices such as wheat grain and hay, where significant matrix effects can interfere with accurate measurement. thermofisher.comeurl-pesticides.eu

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food. thermofisher.comeurl-pesticides.eu Following QuEChERS extraction, analysis is typically performed by LC-MS/MS. In a validation study for pesticides in rye grass hay, the QuEChERS method coupled with LC-MS/MS was shown to be effective. eurl-pesticides.eu The use of an isotopically labeled internal standard like this compound in such a workflow is critical for achieving accurate results that meet regulatory guidelines like SANTE. thermofisher.comshimadzu.com

For high-matrix samples like wheat grain, a dilution approach can be effective in reducing matrix interference. thermofisher.com The high sensitivity of modern LC-MS/MS systems allows for the dilution of the final extract while still achieving low limits of quantification. thermofisher.com The presence of this compound ensures that any signal variability introduced by the matrix is corrected, enabling good recoveries (typically 70–120%) and precision (<20% RSD) at the low MRLs set by authorities. thermofisher.com

Table 3: Analysis of Carbetamide in Agricultural Produce using this compound

MatrixMethodInternal Standard RolePerformance Highlights
Wheat Grain QuEChERS extraction, LC-MS/MSEnables accurate quantification via isotope dilution, facilitating a dilution approach to mitigate matrix effects. thermofisher.comAchieved excellent sensitivity, linearity (>0.99), and recovery (70-120%) at the 0.01 mg/kg MRL. thermofisher.com
Rye Grass Hay QuEChERS extraction, LC-MS/MSEssential for correcting recovery and matrix effects in a complex plant matrix. eurl-pesticides.euMethod validated for 298 pesticides, achieving LOQs down to 0.005 mg/kg for many compounds. eurl-pesticides.eu
Plant Tissues LC-HRMS MetabolomicsIsotopically labeled internal standards are used to normalize data and ensure reproducibility in metabolomic studies. scirp.orgCan be used to map the distribution of carbetamide in plant tissues. vulcanchem.com

Analytical Method Validation and Quality Assurance Protocols Utilizing this compound

The validation of an analytical method is a prerequisite for its use in a regulatory or quality control environment, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose. demarcheiso17025.com International guidelines, such as those from the ICH and SANTE (SANCO), provide a framework for the validation process. eurl-pesticides.euich.org this compound, as a stable isotope-labeled internal standard, plays a pivotal role in the validation of methods for carbetamide analysis and in routine quality assurance. altascientific.cn

The use of this compound is integral to establishing and monitoring several key validation parameters:

Accuracy: Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a blank matrix. ich.org Because this compound is added at a known concentration, it provides a constant reference against which the native analyte's recovery can be accurately assessed, correcting for losses during sample preparation. portal.gov.bd

Precision: Precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.org By normalizing the analyte signal to the internal standard signal, the method's variability is significantly reduced. This is because any random variations from the extraction process or instrument instability affect both the analyte and the internal standard, and their ratio remains stable. The relative standard deviation (RSD) for precision is typically required to be <20%. portal.gov.bd

Linearity and Range: A calibration curve is generated by plotting the response ratio (analyte area / internal standard area) against the analyte concentration. demarcheiso17025.com Using this compound ensures the robustness of the calibration, as it compensates for variations in injection volume and instrument response. Linearity is typically confirmed if the correlation coefficient (R²) is >0.99. portal.gov.bd

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. demarcheiso17025.com this compound helps to achieve a lower and more reliable LOQ by improving the signal-to-noise ratio and ensuring measurement accuracy at low concentrations. sciex.com

Matrix Effect: this compound is the ideal tool for evaluating and compensating for matrix effects. Since it co-elutes with the native carbetamide and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source, allowing for effective correction. vulcanchem.com

In routine quality assurance, this compound is incorporated into quality control (QC) samples, which are analyzed with each batch of unknown samples to monitor the method's ongoing performance and ensure the validity of the results. eurl-pesticides.eu

Table 4: Role of this compound in Analytical Method Validation

Validation ParameterRole of this compoundTypical Acceptance Criteria
Accuracy / Recovery Corrects for procedural losses during sample extraction and cleanup, providing a true measure of recovery. portal.gov.bd70-120%. shimadzu.com
Precision (Repeatability & Reproducibility) Minimizes analytical variability by normalizing the analyte response, leading to lower RSDs. ich.orgportal.gov.bdRSD ≤ 20%. shimadzu.com
Linearity Used to construct a robust calibration curve based on response ratios, compensating for instrumental variations. demarcheiso17025.comCorrelation coefficient (R²) ≥ 0.99. demarcheiso17025.com
Specificity / Matrix Effect Co-elutes with the analyte to accurately quantify and correct for matrix-induced signal suppression or enhancement. vulcanchem.comMatrix effects should be evaluated and compensated. shimadzu.com
Limit of Quantification (LOQ) Improves signal stability and accuracy at low concentrations, helping to establish a reliable LOQ. demarcheiso17025.comsciex.comAnalyte signal should be identifiable, discrete, and reproducible with a precision of RSD ≤ 20%. shimadzu.com

Mechanistic Investigations and Isotopic Tracing Studies with Carbetamide D5

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a phenomenon where changing an atom in a reactant to one of its heavier isotopes alters the rate of a chemical reaction. wikipedia.org This effect is a cornerstone of physical organic chemistry for elucidating reaction mechanisms. numberanalytics.com The origin of the primary KIE lies in the zero-point energy (ZPE) differences between bonds involving light and heavy isotopes. faccts.de A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and thus a lower ZPE than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, making the reaction slower if this bond cleavage occurs in the rate-determining step. wikipedia.org

Assessment of Bond Cleavage and Formation in Transformation Pathways

While specific KIE studies on Carbetamide-D5 are not extensively published, the principles of KIE can be applied to understand its potential transformation pathways. This compound features deuterium (B1214612) substitution on the phenyl ring, which is not typically the primary site of metabolic or hydrolytic cleavage for this class of herbicides. The main degradation routes for carbamate (B1207046) herbicides often involve hydrolysis of the carbamate or ester linkages.

Therefore, in the context of this compound, one would expect to observe secondary kinetic isotope effects rather than primary ones for most transformation pathways. A secondary KIE occurs when the isotopic substitution is on an atom not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgresearchgate.net These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.org For instance, if a reaction mechanism involved an intermediate where the hybridization of the phenyl ring carbons changed, a small secondary KIE might be detectable, offering clues about the nature of that transition state.

Enzymatic Reaction Rate and Mechanism Studies in Model Systems

In enzymatic reactions, KIE studies are invaluable for understanding reaction mechanisms and the nature of enzyme-substrate interactions. For example, studies on enzymes like S-adenosylmethionine synthetase have used isotope effects to probe the structure of the transition state during the enzymatic reaction. nih.gov

For this compound, its use in enzymatic studies could help clarify the role of specific enzymes in its metabolism. Although the deuterium labels are on the stable phenyl ring, their presence can influence metabolic processes. For example, metabolic tracing studies in rodents have shown that this compound exhibits accelerated clearance compared to its non-deuterated counterpart, suggesting an isotopic effect on renal processing or other metabolic steps. vulcanchem.com If an enzyme's mechanism involved interaction with the phenyl ring, even without breaking the C-D bonds, secondary KIEs could provide insight. Comparing the rate of metabolism of Carbetamide (B107147) with this compound by specific enzyme systems, such as Cytochrome P450 (CYP450) isozymes, could reveal subtle details about the enzyme's active site and the orientation of the substrate during catalysis. vulcanchem.com

Isotopic Tracing in Environmental Fate and Transformation Pathways

This compound is an excellent tracer for studying the environmental fate of the parent herbicide. Its slightly higher molecular weight allows it to be distinguished from the native Carbetamide using mass spectrometry, while its physicochemical properties remain very similar, ensuring it behaves almost identically in environmental systems. vulcanchem.com This allows researchers to spike environmental samples (soil, water) with a known amount of this compound and accurately track its movement, degradation, and transformation without interference from pre-existing contamination of the parent compound.

Degradation Kinetics and Pathway Identification in Abiotic Processes

Abiotic degradation processes, such as hydrolysis and photolysis, are crucial in determining the environmental persistence of pesticides. researchgate.net Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a key degradation pathway for many carbamate pesticides. mdpi.com Studies on the parent compound, Carbetamide, show that its persistence in soil is influenced by such degradation processes, with laboratory half-life (DT₅₀) values ranging from a few days to several weeks. nih.gov

By using this compound in controlled laboratory experiments, researchers can precisely measure the rates of these abiotic degradation processes. For example, by introducing this compound into water samples at varying pH and temperature levels, the kinetics of hydrolysis can be accurately determined. The distinct mass spectrometric signature of this compound and its potential degradation products enables unambiguous identification and quantification, helping to build a clear picture of the degradation pathway. vulcanchem.com

Table 1: Regulatory Data on Abiotic Degradation of Carbetamide (Parent Compound) This table presents data for the non-deuterated parent compound, Carbetamide, which provides a baseline for studies utilizing this compound.

ProcessParameterValueConditions
HydrolysisDT₅₀StablepH 5, 7
Photolysis (Water)DT₅₀58 days-
Photolysis (Soil)DT₅₀25 days-

Source: University of Hertfordshire, Pesticide Properties DataBase (PPDB), data for Carbetamide.

Microbial Transformation and Biodegradation Pathway Elucidation

Microbial degradation is a primary route for the removal of many pesticides from the environment. gavinpublishers.comnih.gov Bacteria and fungi can utilize pesticides as a source of carbon and nitrogen, breaking them down into simpler, often less toxic, compounds. mdpi.com For carbamate herbicides, repeated application can lead to enhanced microbial degradation, where soil microbial populations adapt and break down the chemical more rapidly. researchgate.net

Isotopic tracers like this compound are instrumental in elucidating these complex microbial degradation pathways. In soil microcosm or pure culture studies, this compound can be introduced as the sole carbon or nitrogen source. By tracking the disappearance of the labeled parent compound and the appearance of labeled metabolites over time using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can map the entire biodegradation sequence. mdpi.com This helps identify the specific microorganisms responsible for the degradation and the enzymatic reactions involved. For example, a common initial step in the degradation of similar compounds is hydrolysis of the amide or ester bond, followed by further breakdown of the aromatic ring. mdpi.com Using this compound would confirm that the phenyl-d5 moiety is conserved in early-stage metabolites, helping to piece together the transformation sequence.

Table 2: Half-life of Carbetamide in Soil with Varying Application History This table shows data on the parent compound, demonstrating the principle of enhanced microbial degradation that can be studied in detail using this compound.

Application HistoryCarbetamide Half-life (Days)Relative Abundance of Degrading Bacteria (organisms/g soil)
Control (No prior application)~307
5-7 consecutive years of application~429,000

Source: Adapted from research on enhanced microbial degradation of carbetamide. researchgate.net

Isotopic Metabolic Profiling in Non-Human Biological Systems

Metabolic profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological system. nih.gov Using stable isotope-labeled compounds like this compound provides a dynamic view of metabolic pathways, allowing researchers to trace the fate of a specific compound within an organism. ifremer.fr This is particularly valuable in non-human biological systems, such as laboratory animals or environmental organisms, for assessing how a foreign compound (xenobiotic) is processed and eliminated. nih.gov

In rodent studies, this compound has been used to differentiate between metabolites derived from the administered compound and the organism's own endogenous metabolites. vulcanchem.com When this compound is administered, its metabolites will retain the deuterium label, giving them a distinct mass signature. This allows for clear identification of metabolic products, even at very low concentrations. Research has shown that the deuterium label is retained in hydroxylated metabolites, confirming the involvement of hepatic CYP450 enzymes in Phase I metabolism. vulcanchem.com Furthermore, such studies have revealed that the deuterated form may have different excretion kinetics compared to the non-labeled version, providing insights into potential isotope effects on metabolic or renal clearance processes. vulcanchem.com This approach has also been applied in aquatic organisms, such as the Pacific oyster (Crassostrea gigas), where this compound is used as an internal standard to study the bioaccumulation of various pollutants.

Table 3: Comparative Physicochemical and Metabolic Properties

PropertyCarbetamideThis compoundSignificance
Molecular Weight (g/mol)236.27241.3Enables clear differentiation in mass spectrometry. vulcanchem.com
LogP (octanol-water)1.521.55 (calculated)Indicates very similar partitioning behavior in environmental and biological systems. vulcanchem.com
Excretion Half-life (t₁/₂) in Rodents7.8 h6.2 hSuggests an isotopic effect on metabolic clearance or renal processing. vulcanchem.com

Source: Adapted from available physicochemical and metabolic tracing data. vulcanchem.com

Uptake, Translocation, and Metabolism in Plant Physiology Studies

The efficacy of a soil-applied herbicide is contingent on its uptake by plant roots, translocation to its site of action, and the rate at which it is metabolized by the plant. ucanr.edunih.gov While specific studies detailing these processes for this compound are not prevalent in publicly accessible literature, the behavior of carbanilate and other soil-applied herbicides allows for a well-grounded theoretical framework. who.intsemanticscholar.org this compound, when used in plant physiology research, helps to unravel these very processes. researchgate.net

Uptake and Translocation: Herbicides applied to the soil are primarily absorbed by the roots and then transported throughout the plant. ucanr.edu This movement generally occurs through the apoplastic pathway, which consists of the non-living parts of the plant, including cell walls and the xylem. who.int Water and dissolved substances, like the herbicide, are carried upwards from the roots to the shoots and leaves via the transpiration stream. researchgate.net The use of this compound allows researchers to track this movement precisely. By analyzing different plant tissues (roots, stems, leaves) at various time points, scientists can quantify the extent and rate of translocation. mdpi.com

Research on analogous compounds suggests that a significant portion of the absorbed herbicide may remain in the roots, with translocation to the shoots being limited. nih.gov However, metabolites formed in the roots may be more water-soluble and thus more readily translocated to the aerial parts of the plant. who.int

Metabolism: Plant metabolism is a critical factor in determining herbicide selectivity—the ability of a herbicide to control weeds without harming the crop. researchgate.netucanr.edu Plants detoxify foreign compounds (xenobiotics) like herbicides through a three-phase process. researchgate.net

Phase I: The initial phase involves reactions like oxidation, reduction, or hydrolysis to introduce or expose functional groups on the herbicide molecule. For carbanilate herbicides, hydrolysis of the carbamate bond is a major metabolic pathway, yielding an aniline (B41778) derivative and other components. who.intsemanticscholar.orgucanr.edu

Phase II: The modified molecule is then conjugated with endogenous substances like sugars (forming glycosides) or amino acids. This process increases the water solubility of the metabolite and further reduces its toxicity. researchgate.netresearchgate.net

Phase III: The conjugated metabolites are compartmentalized, often by being transported into the vacuole or incorporated into cell wall structures, effectively removing them from active metabolic pathways. researchgate.net

The D5-label on carbetamide is instrumental in these studies. Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify metabolites by looking for the characteristic mass signature of the deuterated phenyl ring, allowing for the confident elucidation of the metabolic pathway.

Table 1: Expected Distribution and Transformation of this compound in a Plant System

Plant PartExpected CompoundsPrimary ProcessRationale
RootsThis compound, Hydrolyzed Metabolites-D5Uptake & MetabolismPrimary site of absorption from soil and initial metabolic breakdown.
Stems (Xylem)This compound, Soluble Metabolites-D5TranslocationMovement from roots to leaves via the apoplastic pathway (transpiration stream).
LeavesThis compound, Metabolites-D5, Conjugates-D5Accumulation & MetabolismAccumulates via transpiration; further metabolism and conjugation can occur.

Biotransformation in Microorganisms and Microbial Ecology Investigations

The fate of herbicides in the soil is heavily influenced by microbial activity. ucanr.edu Microorganisms can utilize herbicides as a source of carbon, nitrogen, or energy, transforming them into various other compounds. nih.govcore.ac.uk Isotope-labeled compounds like this compound are powerful tools for studying these microbial degradation pathways and understanding the impact of the herbicide on microbial community structure and function. wur.nlresearchgate.netacs.org

Microbial Biotransformation Pathways: The biotransformation of pesticides by microorganisms involves a range of enzymatic reactions. mdpi.comnmb-journal.comfrontiersin.org For carbanilate herbicides, a primary and well-documented degradation step is the enzymatic hydrolysis of the amide or ester linkage. who.intresearchgate.net This reaction is carried out by enzymes such as amidases or hydrolases present in various soil bacteria and fungi. ucanr.edumdpi.com

The likely biotransformation pathway for carbetamide in a microbial environment is:

Hydrolysis: Cleavage of the carbamate bond to yield N-phenyl-D5-aniline, ethylamine, and CO2.

Further Degradation: The resulting aniline derivative can undergo further transformations, such as hydroxylation of the aromatic ring, followed by ring cleavage, eventually leading to the complete mineralization of the compound to CO2, water, and inorganic components. researchgate.net

The use of this compound in these studies allows scientists to trace the fate of the core D5-phenyl ring through these successive degradation steps, helping to identify intermediate metabolites and clarify the complete pathway. mdpi.com

Impact on Microbial Ecology: The introduction of a xenobiotic like carbetamide can alter the composition and function of the soil microbial community. nih.gov Stable Isotope Probing (SIP) is a sophisticated technique that utilizes labeled compounds like this compound to identify the specific microorganisms responsible for its degradation in situ. wur.nlresearchgate.net In a SIP experiment, the 13C isotope is often used, but the principle applies to tracing with deuterium. Microorganisms that actively metabolize this compound will incorporate the labeled atoms into their biomass (e.g., DNA, RNA, lipids). By extracting and analyzing these biomarkers, researchers can link metabolic function directly to phylogenetic identity, revealing which members of the microbial community are the key players in the herbicide's degradation. researchgate.net

Table 2: Likely Microbial Biotransformation Steps for this compound

Transformation StepEnzyme ClassInput CompoundOutput Product(s)
HydrolysisHydrolases, AmidasesThis compoundN-Phenyl-D5-aniline, Ethylamine, CO2
HydroxylationMonooxygenases, DioxygenasesN-Phenyl-D5-anilineHydroxy-N-phenyl-D5-aniline
Ring CleavageDioxygenasesHydroxy-N-phenyl-D5-anilineAliphatic-D5 intermediates
MineralizationVariousAliphatic-D5 intermediatesCO2, H2O, biomass

Deuterium Exchange Phenomena and Isotopic Stability in Research Contexts

The utility of a deuterated compound as a tracer or internal standard hinges on the stability of its isotopic labels. artmolecule.fracanthusresearch.com The carbon-deuterium (C-D) bond must remain intact throughout the experimental and analytical process to provide reliable data. mpg.de However, under certain conditions, deuterium atoms can exchange with protons (hydrogen atoms) from the surrounding environment (e.g., solvents), a phenomenon known as H/D exchange. acanthusresearch.comnih.gov

Isotopic Stability: The C-D bond is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making it generally stable. nih.gov For this compound, the deuterium atoms are placed on the phenyl ring. Aromatic C-D bonds are typically very stable and not prone to exchange under neutral physiological or environmental conditions. d-nb.info However, stability can be compromised under strongly acidic or basic conditions, or through certain metal-catalyzed reactions. acanthusresearch.comnih.gov It is crucial for researchers to confirm the isotopic stability of their labeled standard under the specific conditions of their analysis to ensure that label loss does not occur, which would compromise quantitative accuracy. mpg.de

The Deuterium Kinetic Isotope Effect (KIE): Beyond its use as a simple tracer, deuterium labeling is a powerful tool for investigating reaction mechanisms due to the kinetic isotope effect (KIE). portico.orgwikipedia.org The KIE describes the change in the rate of a chemical reaction when a C-H bond involved in a rate-limiting step is replaced by a C-D bond. unam.mx Because the C-D bond is stronger, it requires more energy to break, and thus reactions that involve cleaving this bond proceed more slowly. nih.govresearchgate.net

In metabolic studies, if the hydroxylation of the phenyl ring of carbetamide is a rate-limiting step in its degradation, then this compound will be metabolized more slowly than its non-deuterated counterpart. By comparing the metabolic rates of the labeled and unlabeled compounds, researchers can gain insight into the reaction mechanism and identify which steps are the slowest. nih.gov This effect has been widely exploited in pharmaceutical research to slow drug metabolism and improve pharmacokinetic profiles, a strategy directly applicable to understanding pesticide metabolism. wikipedia.orgmdpi.com

Table 3: Factors Influencing Deuterium Stability and Exchange for this compound

FactorInfluence on StabilityRelevance to this compound Research
pHPotential for exchange under strong acid or base catalysis.Stability must be verified if experiments or sample extraction involve extreme pH. nih.gov
TemperatureHigher temperatures can increase the rate of exchange reactions.Relevant for thermal extraction or analysis methods (e.g., GC-MS).
CatalystsCertain metal catalysts can facilitate H/D exchange.Must be considered if metallic reagents or surfaces are used in sample preparation. acanthusresearch.com
Bond LocationAromatic C-D bonds are generally very stable.The placement of deuterium on the phenyl ring of this compound confers high isotopic stability. d-nb.info

Research on Environmental Behavior and Agronomic Dynamics Facilitated by Carbetamide D5

Assessment of Persistence and Mobility in Environmental Compartments using Deuterated Tracers

The persistence and mobility of a herbicide are critical factors that determine its potential for off-site transport and environmental impact. Carbetamide-D5 serves as a powerful tracer to study these processes under controlled laboratory and field conditions.

Soil Adsorption/Desorption and Leaching Dynamics

The interaction of a herbicide with soil particles governs its availability for weed uptake, degradation, and transport through the soil profile. The use of this compound allows for detailed investigations into the adsorption and desorption processes of carbetamide (B107147).

Studies have shown that carbetamide is moderately retained in soil. researchgate.net The Freundlich model, which describes non-ideal and reversible adsorption, has been successfully applied to characterize the sorption isotherms of carbetamide. researchgate.net The adsorption-desorption distribution coefficient (Kd) is a key parameter used to quantify the partitioning of a chemical between the solid and liquid phases of the soil. ecetoc.org Higher Kd values suggest stronger adsorption and reduced mobility. ecetoc.org For carbetamide, the partition coefficient has been reported to be around 0.46 L/kg in its natural soil state. researchgate.netnih.gov

The mobility of a herbicide is also influenced by the organic carbon content of the soil, often expressed as the organic carbon-water (B12546825) partition coefficient (Koc). researchgate.net A low Koc value indicates that the compound is more likely to be mobile in soil water. grdc.com.au The mobility of carbetamide can be influenced by soil amendments. For instance, the addition of stabilized sewage sludge has been found to slightly decrease the partition coefficient to approximately 0.40 L/kg. researchgate.netnih.gov A more significant decrease to 0.32 L/kg was observed when a surfactant, Linear Alkyl Benzene Sulfonate (LAS), was present at its critical micelle concentration. researchgate.netnih.gov This suggests that the presence of other organic compounds can enhance the mobility of carbetamide in the soil.

Leaching, the downward movement of a substance through the soil profile with water, is a significant transport pathway for mobile herbicides. asacim.org.ar Given its high solubility and relatively low adsorption, carbetamide has the potential to leach into groundwater. grdc.com.au Laboratory column and field-scale experiments, facilitated by the use of tracers like this compound, have been instrumental in modeling and predicting the leaching potential of carbetamide under various scenarios. researchgate.netsmithers.com

Table 1: Adsorption and Mobility Parameters for Carbetamide

Parameter Value Soil Condition Reference
Partition Coefficient (Kd) 0.46 L/kg Natural Soil researchgate.netnih.gov
Partition Coefficient (Kd) 0.40 L/kg Soil amended with sewage sludge researchgate.netnih.gov
Partition Coefficient (Kd) 0.32 L/kg Soil with LAS surfactant researchgate.netnih.gov

Volatilization and Atmospheric Transport Considerations

Volatilization is the process by which a substance transitions from a solid or liquid phase to a gaseous phase, allowing for its potential transport in the atmosphere. core.ac.uk While some pesticides can be transported long distances in the atmosphere, volatilization is not considered a primary dissipation pathway for carbetamide. grdc.com.aucore.ac.uk However, the use of deuterated tracers like this compound could enable researchers to precisely measure any potential for volatilization from soil or plant surfaces and track its movement in the air. nih.gov

Atmospheric transport of pesticides can occur in the gas phase or attached to particulate matter. core.ac.uk Factors influencing this transport include the pesticide's physical and chemical properties, as well as environmental conditions. core.ac.uk While studies have investigated the atmospheric transport of various pesticides, specific data on the atmospheric fate of this compound is limited. core.ac.ukcopernicus.org The development of sensitive analytical techniques allows for the real-time measurement of herbicides in the atmosphere, which could be applied to studies involving this compound to better understand its potential for atmospheric transport. nih.gov

Investigating Dissipation and Residue Dynamics in Agricultural Ecosystems

Understanding how a herbicide breaks down and the extent to which its residues persist in the environment is crucial for ensuring agricultural sustainability and food safety. This compound is a valuable tool for conducting such investigations.

Field Scale Dissipation Rate Constants

The dissipation of a herbicide in the field is a complex process influenced by factors such as microbial degradation, chemical hydrolysis, and photodegradation. taylorfrancis.com The rate of dissipation is often expressed as a half-life (DT50), which is the time it takes for 50% of the initial concentration to disappear. uzh.ch

Field studies utilizing this compound can provide accurate measurements of carbetamide's dissipation rate under real-world agricultural conditions. For carbetamide, the half-life in soil has been reported to be approximately 9.0 days, with a range of 3.3 to 35 days depending on environmental conditions. uzh.ch These studies are essential for predicting the persistence of carbetamide in the soil and for developing appropriate management practices. researchgate.net

Table 2: Field Dissipation Half-Life (DT50) of Carbetamide

Parameter Value (days) Reference
DT50,soil 9.0 (range: 3.3-35) uzh.ch

Residue Accumulation and Decline in Crop Systems

The potential for herbicide residues to accumulate in crops is a significant concern for consumers and regulatory agencies. By applying this compound to crops, researchers can accurately trace the uptake, translocation, and metabolism of the herbicide within the plant.

These studies help to determine the potential for residue accumulation in different parts of the plant and how these residue levels decline over time as the plant grows and the herbicide is metabolized. This information is critical for establishing pre-harvest intervals and ensuring that residue levels in harvested crops are below established maximum residue limits. While the use of this compound is ideal for such studies, specific data on residue accumulation and decline in various crop systems was not available in the searched results.

Bioavailability Studies in Terrestrial and Aquatic Non-Human Organisms

The bioavailability of a chemical refers to the fraction of the total amount of that chemical in the environment that is available for uptake by living organisms. nih.gov Understanding the bioavailability of carbetamide to non-human organisms is essential for assessing its potential ecological risk.

This compound can be used in controlled laboratory and field studies to investigate its uptake and accumulation in both terrestrial and aquatic organisms. Terrestrial organisms, such as earthworms, can be exposed to this compound in treated soil to determine bioaccumulation factors. In aquatic systems, organisms like fish and daphnids can be exposed to this compound in water to assess its potential for bioconcentration. nih.gov

Carbetamide is reported to have moderate toxicity to birds, fish, aquatic invertebrates, and earthworms. herts.ac.uk However, it is also noted to have a high potential for bioaccumulation. herts.ac.uk The use of this compound in bioavailability studies can provide precise data on uptake rates, tissue distribution, and depuration (elimination) rates in various organisms. This information is vital for conducting comprehensive environmental risk assessments and establishing water quality criteria to protect aquatic life. epa.gov

An initial search has been performed focusing on this compound and its non-deuterated counterpart, carbetamide. The search results provide a good foundation, including the chemical structure, properties, and use of this compound as an internal standard in mass spectrometry. Information on the mode of action and metabolism of carbetamide has also been found.

However, the gathered information is not sufficient to fully address the detailed outline provided in the prompt, which focuses on broader "Emerging Research Directions and Methodological Advancements for Deuterated Agrochemical Analogues". To write a comprehensive article that strictly follows the outline, more specific information is needed for the following sections:

Emerging Research Directions and Methodological Advancements for Deuterated Agrochemical Analogues

Future Prospects for Deuterated Standard Development in Agrochemical Monitoring and Research:The current results do not discuss the future prospects and trends in the development of deuterated standards for agrochemical analysis.

Therefore, the next steps will involve targeted searches to gather the necessary information for each of these specific sections of the article.The search results from step 2 have provided valuable information for section 6.1 of the article. Specifically, the role of deuterated analogues like Carbetamide-D5 as internal standards in LC-MS/MS to compensate for matrix effects and improve quantitative accuracy is well-documented. The concept of using the mass shift for clear differentiation in mass spectrometry is also present. High-resolution mass spectrometry (HRMS) is mentioned in the context of pesticide analysis and its ability to provide high selectivity and accurate mass measurements. There is also information on data processing for isotopic signatures, although it is more general and not specific to deuterated agrochemicals.

However, there are still significant gaps in the information required to fully address the prompt's outline.

For section 6.1, more specific examples and in-depth explanations of how advanced data processing techniques are applied to the isotopic signatures of deuterated agrochemicals are needed.

For section 6.2, there is currently no information on the application of deuterated agrochemical analogues in multi-omics research and systems biology. This is a major area that needs to be researched.

For section 6.3, there is no information on the use of computational chemistry and predictive modeling for understanding the behavior of deuterated compounds like this compound.

For section 6.4, the future prospects for deuterated standard development are only touched upon briefly and require more substantial research.

Therefore, the next steps will focus on filling these knowledge gaps.The previous search successfully gathered information on the use of stable isotope-labeled compounds, including deuterated ones, in multi-omics research like metabolomics and lipidomics. It highlighted their role as internal standards for quantification and in tracing metabolic pathways. The concept of using stable isotopes to create unique isotopic signatures for detection by mass spectrometry is also established. Specifically, the use of deuterated standards in lipidomics for data normalization has been found.

However, the search results are still lacking in several key areas required by the prompt's outline:

There is no specific information linking this compound to multi-omics or systems biology studies. The current information is general to deuterated compounds.

There is a complete lack of information regarding the use of computational chemistry and predictive modeling to understand the behavior of deuterated compounds like this compound (Section 6.3).

The future prospects for deuterated standard development in agrochemical monitoring (Section 6.4) are not yet sufficiently covered.

Therefore, the next steps will focus on these missing areas to build a comprehensive article. The plan needs to be updated to specifically target these gaps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.